
1-(But-2-en-1-yl)-1H-indol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-en-1-yl)-1H-indol-7-amine is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-1H-indol-7-amine typically involves the functionalization of the indole ring. One common method is the cyclobutenylation/deprotection cascade from N-Boc protected indoles . This transition-metal-free strategy allows for the synthesis of substituted indoles under mild conditions. The reaction involves the transfer of a Boc-group, which is crucial for the underlying mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(But-2-en-1-yl)-1H-indol-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the but-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., AlCl₃) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted indoles with different functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological processes involving indole derivatives.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It might be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(But-2-en-1-yl)-1H-indol-7-amine exerts its effects involves interactions with molecular targets and pathways. The but-2-en-1-yl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The indole ring structure allows for π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a but-2-en-1-yl group.
Crotonic Acid: An unsaturated carboxylic acid with a but-2-en-1-yl group.
Uniqueness
1-(But-2-en-1-yl)-1H-indol-7-amine is unique due to the presence of both the indole ring and the but-2-en-1-yl group
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-[(E)-but-2-enyl]indol-7-amine |
InChI |
InChI=1S/C12H14N2/c1-2-3-8-14-9-7-10-5-4-6-11(13)12(10)14/h2-7,9H,8,13H2,1H3/b3-2+ |
Clé InChI |
JXYLEKPIPBSORT-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CN1C=CC2=C1C(=CC=C2)N |
SMILES canonique |
CC=CCN1C=CC2=C1C(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




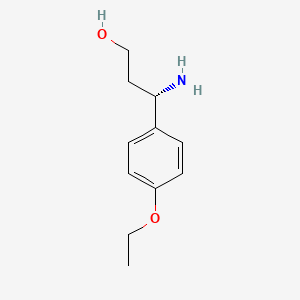
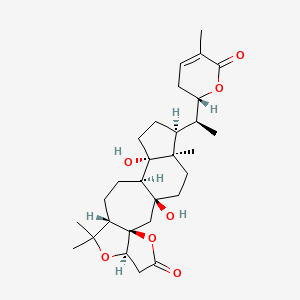

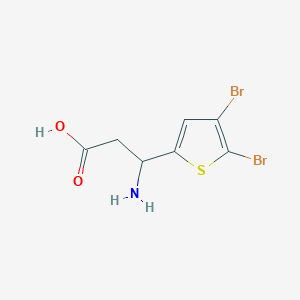
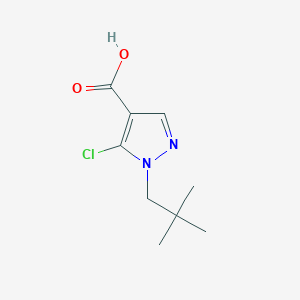
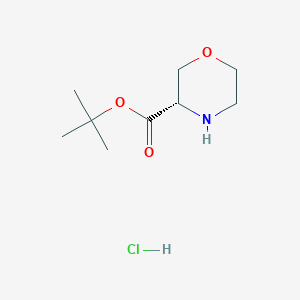
![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
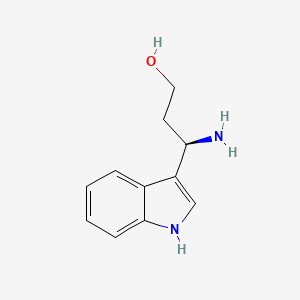
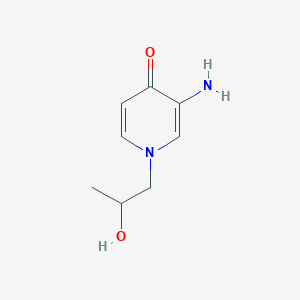

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

